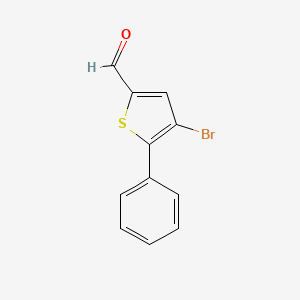

4-Bromo-5-phenylthiophene-2-carbaldehyde

描述

Significance of Halogenated Thiophene (B33073) Derivatives in Contemporary Organic Synthesis

Halogenated thiophene derivatives are of paramount importance in modern organic synthesis due to their ability to participate in a multitude of cross-coupling reactions. The carbon-halogen bond, particularly carbon-bromine and carbon-iodine, serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is extensively exploited in palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. rsc.orgjcu.edu.auorganic-chemistry.orgnih.govorganic-chemistry.orgwikipedia.orgorganic-chemistry.org

These reactions have revolutionized the synthesis of complex organic molecules, including conjugated polymers for organic electronics, active pharmaceutical ingredients, and agrochemicals. rsc.orgbeilstein-journals.org The thiophene moiety itself is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. Its halogenation provides a direct route to functionalization and the introduction of diverse substituents, allowing for the fine-tuning of a molecule's biological activity and physical properties. chemicalbook.com

Overview of 4-Bromo-5-phenylthiophene-2-carbaldehyde as a Versatile Synthetic Intermediate

This compound is a bifunctional molecule that combines the reactivity of an aromatic aldehyde with that of a bromo-substituted thiophene. This dual functionality makes it an exceptionally versatile intermediate in organic synthesis. The aldehyde group can undergo a wide range of transformations, including oxidation, reduction, and condensation reactions, to introduce new functional groups.

Simultaneously, the bromo substituent at the 4-position of the thiophene ring provides a site for metal-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, alkyl, or alkynyl groups, leading to the construction of highly substituted and complex thiophene-based structures. The phenyl group at the 5-position also influences the electronic properties and steric environment of the molecule, which can be leveraged in designing target compounds with specific characteristics. The synthesis of this compound can be achieved through the bromination of 5-phenylthiophene-2-carbaldehyde (B91291).

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-5-phenylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-10-6-9(7-13)14-11(10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCMSXOQSQCFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(S2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 5 Phenylthiophene 2 Carbaldehyde and Its Precursors

Strategies for Introducing the Formyl Group onto the Thiophene (B33073) Ring

The formyl group (-CHO) is a critical component of the target molecule, and its introduction onto the thiophene ring is a key synthetic step. The Vilsmeier-Haack reaction is a widely employed and effective method for this purpose.

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. organic-chemistry.org The reaction utilizes a Vilsmeier reagent, which is an electrophilic chloriminium salt, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). cambridge.org

The mechanism involves the attack of the electron-rich thiophene ring on the electrophilic Vilsmeier reagent. cambridge.org For 2-phenylthiophene, the substitution preferentially occurs at the C5 position, which is the most nucleophilic site due to the stabilizing effect of the sulfur atom on the intermediate sigma complex. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. organic-chemistry.org Thiophenes are generally more reactive than benzene in such electrophilic substitutions. cambridge.org The Vilsmeier-Haack reaction is valued for being a mild and economical method for formylating reactive substrates.

Bromination Approaches for Selective Functionalization of Thiophene Rings

Introducing a bromine atom at a specific position on the thiophene ring requires careful selection of the brominating agent and reaction conditions to control the regioselectivity.

The direct bromination of 5-phenylthiophene-2-carbaldehyde (B91291) is a primary route to obtaining 4-Bromo-5-phenylthiophene-2-carbaldehyde. During the synthesis of the target compound, researchers observed that reacting 5-phenylthiophene-2-carbaldehyde with bromine in commercially available chloroform at room temperature yielded this compound as the major product. bg.ac.rs

This transformation is an example of electrophilic aromatic substitution, where bromine acts as the electrophile. The presence of the phenyl group at C5 and the aldehyde group at C2 directs the incoming electrophile. While the aldehyde group is deactivating, the sulfur atom's activating effect and the directing influence of the existing substituents favor bromination at the C4 position.

An unexpected and significant side reaction was observed during the electrophilic bromination of 5-phenylthiophene-2-carbaldehyde. bg.ac.rs This reaction involves not only the expected bromination but also the loss of the formyl group (decarbonylation) and subsequent dibromination, leading to the formation of 2,4-dibromo-5-phenylthiophene as a side product. bg.ac.rs

This decarbonylative dibromination occurs under mild conditions, using bromine in a mixture of chloroform and water at room temperature. bg.ac.rs The investigation into the reaction mechanism suggested that formic acid was liberated during the deformylation process. This concurrent functionalization strategy, while sometimes a side reaction, presents a method for synthesizing multifunctionalized thiophenes in a single step. bg.ac.rs

The ratio of the desired product, this compound, to the decarbonylative dibromination side product was found to be highly dependent on the reaction conditions. Key factors influencing the product distribution include the solvent system and the presence of water.

During the synthesis of this compound, the use of bromine in chloroform (puriss p.a., 99.0–99.4%) at room temperature resulted in the formation of the desired product alongside the dibrominated side product. bg.ac.rs The study highlighted that the reaction is sensitive to the composition of the solvent, particularly the presence of water, which influences the extent of the decarbonylative pathway. bg.ac.rs

| Entry | Substrate | Product 1 (this compound) Yield | Product 2 (2,4-Dibromo-5-phenylthiophene) Yield |

|---|---|---|---|

| 1 | 5-Phenylthiophene-2-carbaldehyde | Major Product | Side Product |

Decarbonylative Dibromination as a Concurrent Functionalization Strategy

Cross-Coupling Methodologies for Aryl Thiophene Precursors

The synthesis of the 5-phenylthiophene-2-carbaldehyde precursor is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govrsc.org This reaction is a versatile method for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. nih.gov

For the synthesis of 5-phenylthiophene-2-carbaldehyde, the Suzuki-Miyaura coupling typically involves the reaction of 5-bromothiophene-2-carbaldehyde with phenylboronic acid. rsc.org The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base (e.g., sodium carbonate or potassium phosphate) and a suitable solvent system (e.g., 1,2-dimethoxyethane (DME) or a mixture of 1,4-dioxane and water). rsc.orgmdpi.com The regioselectivity is controlled by the position of the bromine atom on the thiophene starting material, ensuring the phenyl group is introduced at the desired C5 position. nih.gov

| Parameter | Condition |

|---|---|

| Thiophene Substrate | 5-Bromothiophene-2-carbaldehyde |

| Arylating Agent | Phenylboronic acid |

| Catalyst | Pd(PPh₃)₄ |

| Base | Aqueous Na₂CO₃ |

| Solvent | 1,2-Dimethoxyethane (DME) |

| Temperature | 80 °C |

Suzuki-Miyaura Cross-Coupling Reactions in the Synthesis of 5-Phenylthiophene-2-carbaldehyde

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds. researchgate.net Its application in the synthesis of 5-phenylthiophene-2-carbaldehyde, a crucial precursor, demonstrates its efficiency and functional group tolerance. researchgate.netrsc.org The reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. rsc.org

For the synthesis of 5-phenylthiophene-2-carbaldehyde, two primary routes are employed:

The reaction of 5-bromothiophene-2-carbaldehyde with phenylboronic acid. mdpi.com

The reaction of 5-formyl-2-thiopheneboronic acid with bromobenzene. rsc.org

In both approaches, a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is essential for the catalytic cycle. rsc.orgnih.gov The reaction also requires a base, like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), to facilitate the transmetalation step. rsc.orgnih.gov The choice of solvent can influence reaction efficiency, with common systems including 1,2-dimethoxyethane (DME) or mixtures like toluene/water. rsc.orgnih.gov These reactions are typically heated to ensure a reasonable reaction rate and yield. rsc.org

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 5-Bromothiophene-2-carbaldehyde | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 85-90 | Good |

| 5-Formyl-2-thiopheneboronic acid | Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ (2N aq.) | DME | 80 | Not Specified |

| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Toluene/Water (4:1) | 85-90 | Good |

This table presents a summary of typical conditions for Suzuki-Miyaura reactions to synthesize arylthiophene-2-carbaldehydes, based on data from sources. rsc.orgmdpi.comnih.gov

Palladium-Catalyzed Coupling Reactions for Constructing Aryl-Substituted Thiophene Frameworks

Beyond the Suzuki-Miyaura reaction, palladium catalysis offers a broad spectrum of methods for constructing aryl-substituted thiophene frameworks, which are integral to bioactive molecules and advanced materials. beilstein-journals.orgtandfonline.com While direct C-H arylation presents a modern, atom-economical alternative, the synthesis of this compound is most commonly achieved through a two-step process: initial C-C bond formation to create the precursor, followed by halogenation. beilstein-journals.orgbg.ac.rs

The synthesis of the target compound begins with the preparation of 5-phenylthiophene-2-carbaldehyde, as detailed in the previous section. The subsequent and final step is the regioselective bromination of this precursor. Research has shown that this compound can be successfully synthesized by treating 5-phenylthiophene-2-carbaldehyde with bromine. bg.ac.rs This electrophilic aromatic substitution occurs under mild conditions, for instance, using bromine in a chloroform/water mixture at room temperature. bg.ac.rs

Interestingly, this reaction can produce side products. An unexpected decarbonylative dibromination has been observed, leading to the formation of 2,5-dibromo-3-phenylthiophene as a byproduct. bg.ac.rsresearchgate.net The proposed mechanism for this side reaction involves the formation of a Wheland intermediate, followed by the addition of water to the carbonyl group and subsequent elimination of formic acid and a bromide ion, which then undergoes further bromination. bg.ac.rs

| Starting Material | Reagents | Solvent | Conditions | Major Product | Yield (%) | Side Product | Yield (%) |

| 5-Phenylthiophene-2-carbaldehyde | Bromine (Br₂) | CHCl₃/H₂O | Room Temp, 3h | This compound | 52 | 2,5-Dibromo-3-phenylthiophene | 36 |

This table details the specific conditions and outcomes for the bromination of 5-phenylthiophene-2-carbaldehyde, as reported in the literature. bg.ac.rs

This two-step approach, combining a palladium-catalyzed cross-coupling reaction with a subsequent selective bromination, provides a reliable and effective route to this compound.

Reaction Mechanisms and Mechanistic Investigations of 4 Bromo 5 Phenylthiophene 2 Carbaldehyde Transformations

Mechanistic Pathways of Electrophilic Aromatic Substitution on the Thiophene (B33073) Nucleus

The synthesis of 4-Bromo-5-phenylthiophene-2-carbaldehyde from its precursor, 5-phenylthiophene-2-carbaldehyde (B91291), proceeds via an electrophilic aromatic substitution (EAS) reaction. The thiophene ring, being an electron-rich aromatic system, is inherently reactive towards electrophiles. numberanalytics.comnumberanalytics.com The mechanism is analogous to that of other aromatic compounds and involves a two-step process: the attack of the electrophile by the aromatic pi system, followed by the restoration of aromaticity. masterorganicchemistry.com

The first step is the rate-determining step, where the aromatic ring acts as a nucleophile and attacks the electrophile (in this case, Br⁺ from a bromine source), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. numberanalytics.commasterorganicchemistry.com This step temporarily disrupts the aromaticity of the thiophene ring. The second step is a fast deprotonation of the carbon atom that was attacked by the electrophile, which restores the stable aromatic pi system and yields the substituted product. masterorganicchemistry.com

Thiophene is a five-membered heterocyclic compound that exhibits significant aromatic character. numberanalytics.com This aromaticity arises from the delocalization of six π-electrons over the five-membered ring, conforming to Hückel's rule. pharmaguideline.com The sulfur atom participates in the aromatic system by contributing a lone pair of electrons to the π-cloud. numberanalytics.com

Compared to benzene, thiophene is more reactive in electrophilic aromatic substitution reactions. numberanalytics.compearson.com This enhanced reactivity is due to the electron-donating nature of the sulfur heteroatom, which increases the electron density of the ring, making it a more potent nucleophile for attacking incoming electrophiles. numberanalytics.comnumberanalytics.com The stability of the aromatic thiophene ring is the primary thermodynamic driving force for substitution over addition. The restoration of the aromatic system in the final step of the mechanism is a highly favorable process. masterorganicchemistry.com

In the case of 5-phenylthiophene-2-carbaldehyde, the positions on the thiophene ring are not equivalent. The C2 and C5 positions are already substituted. The phenyl group at C5 is an activating group, while the aldehyde at C2 is a deactivating, electron-withdrawing group. Electrophilic attack is therefore directed to the available C3 or C4 positions. The formation of this compound indicates that the substitution occurs preferentially at the C4 position.

Detailed Analysis of Decarbonylation Processes

Under certain conditions, particularly during bromination, 5-phenylthiophene-2-carbaldehyde derivatives can undergo an unexpected decarbonylative dibromination, yielding 3,5-dibromo-2-phenylthiophene (B428699) as a side product alongside the expected this compound. bg.ac.rs This transformation involves the removal of the formyl group (decarbonylation) and the addition of a second bromine atom.

Mechanistic investigations have revealed that the deformylation step is not spontaneous and is critically dependent on the presence of water, suggesting an acid-catalyzed pathway. bg.ac.rs The reaction is believed to proceed through a Wheland intermediate. After the initial electrophilic attack of bromine at the C4 position, a subsequent protonation of the formyl group can occur. This is followed by the nucleophilic attack of a water molecule on the ipso-carbon (the carbon atom bearing the formyl group). The resulting intermediate can then collapse, eliminating formic acid and restoring the aromaticity of the ring. This process effectively replaces the formyl group with a hydrogen atom, which is then susceptible to further electrophilic substitution by bromine, leading to the dibrominated product. The liberation of formic acid from the reaction mixture has been indicated by experimental investigation. bg.ac.rs

In contrast, substrates with electron-donating or neutral substituents on the phenyl ring readily undergo the transformation. The following table summarizes the results of the bromination of 5-phenylthiophene-2-carbaldehyde and a derivative, illustrating the formation of both the standard brominated product and the decarbonylative dibromination byproduct. bg.ac.rs

| Starting Aldehyde | Reaction Conditions | Brominated Product (Yield) | Decarbonylative Dibromination Product (Yield) |

|---|---|---|---|

| 5-phenylthiophene-2-carbaldehyde | Br₂, CHCl₃/H₂O, r.t., 3h | This compound (52%) | 3,5-Dibromo-2-phenylthiophene (36%) |

| 5-(4-fluorophenyl)thiophene-2-carbaldehyde | Br₂, CHCl₃/H₂O, r.t., 3h | 4-Bromo-5-(4-fluorophenyl)thiophene-2-carbaldehyde (Major Product) | 3,5-Dibromo-2-(4-fluorophenyl)thiophene (Minor Product) |

Reactivity Profiles of the Aldehyde and Bromine Functional Groups

The aldehyde and bromine functionalities impart distinct reactivity to the this compound molecule.

The carbaldehyde group is a highly reactive site within the molecule. The carbonyl carbon is sp² hybridized and is bonded to a highly electronegative oxygen atom, resulting in a significant polarization of the carbon-oxygen double bond. This polarity renders the carbonyl carbon electrophilic and susceptible to attack by a wide range of nucleophiles. libretexts.org

The general mechanism for nucleophilic addition involves the attack of the nucleophile on the electrophilic carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate where the carbon is rehybridized to sp³. libretexts.org In the presence of an acid or a protic solvent, the negatively charged oxygen atom of the intermediate is protonated to yield the final alcohol product. youtube.com

Common nucleophilic addition reactions for aldehydes like this compound include:

Reduction: The aldehyde can be reduced to a primary alcohol, (4-bromo-5-phenylthiophen-2-yl)methanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Oxidation: Conversely, the aldehyde can be oxidized to a carboxylic acid, 4-bromo-5-phenylthiophene-2-carboxylic acid, using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄).

Grignard Reactions: Reaction with organometallic reagents, such as Grignard reagents (R-MgBr), results in the formation of secondary alcohols.

The reactivity of the aldehyde group makes this compound a versatile intermediate for the synthesis of a variety of more complex thiophene derivatives. mdpi.com

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the 4-position of the thiophene ring in this compound is susceptible to nucleophilic substitution, a reaction class of paramount importance in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are typically facilitated by transition metal catalysts, most notably palladium complexes, which orchestrate the coupling of the thiophene scaffold with a diverse array of nucleophilic partners. The most common and mechanistically well-investigated of these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

The general mechanism for these palladium-catalyzed cross-coupling reactions follows a catalytic cycle that can be broken down into three primary steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the 4-position. The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, a step that is facilitated by the presence of a base. The final step is reductive elimination, which results in the formation of the new C-C bond and regeneration of the Pd(0) catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling aryl halides with amines. This reaction is instrumental in the synthesis of arylamines. The mechanism is similar to other palladium-catalyzed cross-couplings, involving an oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. Deprotonation of the coordinated amine by a base forms a palladium-amido complex. The final reductive elimination step yields the desired arylamine and regenerates the Pd(0) catalyst.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon triple bonds by reacting a terminal alkyne with an aryl or vinyl halide. This reaction is typically co-catalyzed by palladium and copper salts. The catalytic cycle involves the formation of a copper acetylide in situ, which then undergoes transmetalation with the Pd(II) complex formed from the oxidative addition of the aryl bromide. The resulting organopalladium(II) acetylide complex then undergoes reductive elimination to afford the coupled product and the regenerated Pd(0) catalyst.

The following table summarizes research findings on the nucleophilic substitution reactions of this compound and its close analogs.

| Reaction Type | Nucleophile | Catalyst/Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh3)4, K3PO4 | 1,4-Dioxane/H2O | 90°C, 12h | 4-Aryl-5-phenylthiophene-2-carbaldehyde | Good to excellent |

| Buchwald-Hartwig Amination | Secondary Amine | Pd2(dba)3, XPhos, NaOtBu | Toluene | 100°C, 18h | 4-(Dialkylamino)-5-phenylthiophene-2-carbaldehyde | Moderate to good |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh3)2Cl2, CuI, Et3N | THF | Room Temp to 50°C | 4-Alkynyl-5-phenylthiophene-2-carbaldehyde | Good |

Oxidative and Reductive Transformations of the Formyl Group

The formyl (aldehyde) group at the 2-position of this compound is a versatile functional handle that can undergo a variety of oxidative and reductive transformations to yield other important functional groups, namely carboxylic acids and alcohols, respectively. These transformations are fundamental in modifying the electronic and steric properties of the molecule, enabling the synthesis of a wide range of derivatives.

Oxidation of the Formyl Group

The oxidation of the aldehyde to a carboxylic acid is a common and important transformation. This can be achieved using a variety of oxidizing agents. The choice of oxidant is often dictated by the presence of other sensitive functional groups in the molecule. For a robust substrate like this compound, strong oxidants such as potassium permanganate (KMnO₄) or chromium-based reagents (e.g., Jones reagent) can be employed. The mechanism of oxidation with permanganate in alkaline conditions involves the formation of a manganate (B1198562) ester intermediate, which then collapses to the carboxylate. Acidic workup then furnishes the carboxylic acid.

Milder oxidizing agents can also be used, which is particularly important when other oxidizable groups are present. These include reagents like silver(I) oxide (Tollens' reagent) or sodium chlorite (B76162) (NaClO₂). The Pinnick oxidation, which uses sodium chlorite buffered with a mild acid, is a particularly effective method for the oxidation of aldehydes to carboxylic acids without affecting other functional groups.

Reduction of the Formyl Group

The reduction of the formyl group to a primary alcohol is another fundamental transformation. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is commonly used for this purpose. The mechanism involves the nucleophilic attack of the hydride ion from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup to give the primary alcohol.

The following table presents a summary of research findings on the oxidative and reductive transformations of the formyl group in this compound and related compounds.

| Transformation | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO4) | Acetone/Water | 0°C to Room Temp | 4-Bromo-5-phenylthiophene-2-carboxylic acid | Good |

| Oxidation | Chromium trioxide (CrO3) / H2SO4 (Jones Reagent) | Acetone | 0°C | 4-Bromo-5-phenylthiophene-2-carboxylic acid | Moderate |

| Reduction | Sodium borohydride (NaBH4) | Methanol/DCM | 0°C to Room Temp | (4-Bromo-5-phenylthiophen-2-yl)methanol | High |

| Reduction | Lithium aluminum hydride (LiAlH4) | THF | 0°C | (4-Bromo-5-phenylthiophen-2-yl)methanol | High |

Advanced Spectroscopic and Structural Elucidation Studies of 4 Bromo 5 Phenylthiophene 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. Through the analysis of 1H and 13C nuclei, a detailed map of the molecular framework of 4-Bromo-5-phenylthiophene-2-carbaldehyde has been established.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton within the molecule. The aldehyde proton is characteristically found in the downfield region of the spectrum, appearing as a sharp singlet at approximately δ 9.85 ppm. rsc.org This significant downfield shift is attributed to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

The single proton attached to the thiophene (B33073) ring (H-3) is also clearly resolved as a singlet at δ 7.72 ppm. rsc.org The protons of the phenyl group resonate as a complex multiplet in the aromatic region. Specifically, two protons appear in a multiplet between δ 7.67 and 7.70 ppm, while the remaining three phenyl protons are observed in a multiplet between δ 7.45 and 7.49 ppm. rsc.org

¹H NMR Spectral Data for this compound Data recorded in CDCl₃ at 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.85 | Singlet | 1H | Aldehyde proton (-CHO) |

| 7.72 | Singlet | 1H | Thiophene proton (H-3) |

| 7.67-7.70 | Multiplet | 2H | Phenyl protons |

| 7.45-7.49 | Multiplet | 3H | Phenyl protons |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementing the proton data, the ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is readily identified by its characteristic downfield chemical shift at δ 181.9 ppm. rsc.org The remaining carbon atoms, which constitute the phenyl and thiophene rings, appear in the aromatic region of the spectrum. The observed chemical shifts for these aromatic carbons are δ 148.2, 141.5, 140.0, 131.9, 129.8, 129.1, 128.9, and 108.9 ppm. rsc.org

¹³C NMR Spectral Data for this compound Data recorded in CDCl₃ at 100 MHz.

| Chemical Shift (δ) ppm | Assignment |

| 181.9 | Aldehyde Carbonyl (C=O) |

| 148.2 | Aromatic Carbon |

| 141.5 | Aromatic Carbon |

| 140.0 | Aromatic Carbon |

| 131.9 | Aromatic Carbon |

| 129.8 | Aromatic Carbon |

| 129.1 | Aromatic Carbon |

| 128.9 | Aromatic Carbon |

| 108.9 | Aromatic Carbon |

Application of Low-Temperature NMR for Identification of Transient Intermediates

While specific low-temperature NMR studies on this compound are not detailed in the available literature, this technique is a powerful tool for studying reactive and unstable species within the broader class of thiophene derivatives. rsc.org Low-temperature NMR analysis, often conducted at temperatures such as -50 °C, can slow down dynamic processes like conformational changes or rapid chemical equilibria. rsc.org This allows for the characterization of transient intermediates or distinct isomers that are not observable at room temperature. For thiophene-based compounds, this method has been successfully used to identify and analyze unstable imine isomers, providing crucial information on reaction mechanisms and species stability. rsc.org

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its molecular structure. A very strong and sharp peak is observed at 1678 cm⁻¹, which is indicative of the C=O stretching vibration of the aldehyde functional group. bg.ac.rs Aromatic C-H stretching vibrations are identified by the peaks appearing above 3000 cm⁻¹, specifically at 3026, 3053, and 3082 cm⁻¹. bg.ac.rs The region below 1600 cm⁻¹, known as the fingerprint region, contains numerous bands corresponding to C=C aromatic ring stretching, C-H bending, and other skeletal vibrations that are unique to the molecule's structure. rsc.orgbg.ac.rs

Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3082, 3053, 3026 | Aromatic C-H Stretch |

| 1678 | Aldehyde C=O Stretch |

| 1519 | Aromatic C=C Stretch |

| 1449, 1430 | Aromatic C=C Stretch |

| 1226 | C-H In-plane Bend |

| 842, 755 | C-H Out-of-plane Bend |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy serves as a valuable complementary technique to FT-IR for a complete vibrational analysis of thiophene-containing molecules. While strong absorptions in IR spectra are associated with vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in polarizability. For compounds like this compound, Raman spectroscopy is particularly effective for observing symmetric vibrations, such as the symmetric breathing modes of the aromatic rings and C-S bond vibrations, which are often weak or inactive in the IR spectrum. The combination of both FT-IR and Raman data provides a more comprehensive understanding of the molecule's vibrational landscape.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry serves as a critical analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound. The molecular weight of this compound is 267.14 g/mol . nih.gov In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

The fragmentation of this compound is influenced by its functional groups, including the aldehyde, the bromine atom, and the aromatic rings. Common fragmentation patterns for aldehydes involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org This can result in the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org The presence of bromine is also significant, as it can be lost as a radical, and its isotopic pattern (approximately equal intensity for M and M+2 peaks) can be a key identifier. miamioh.edu

Key fragmentation pathways for this compound may include:

Alpha-cleavage: Breakage of the bond between the carbonyl carbon and the thiophene ring.

Loss of the formyl group (-CHO): Leading to a fragment with m/z corresponding to the brominated phenylthiophene core.

Loss of the bromine atom (-Br): Resulting in a fragment corresponding to the phenylthiophene-2-carbaldehyde cation.

Cleavage of the phenyl group (-C6H5): Producing a fragment of the bromo-thiophene-carbaldehyde.

The analysis of these fragments helps to confirm the structure of the parent molecule. High-resolution mass spectrometry (HRMS) can be employed to validate the molecular weight and fragmentation patterns with high precision.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Structure | m/z (approximate) |

| [M]+ | [C₁₁H₇BrOS]+ | 266/268 |

| [M-H]+ | [C₁₁H₆BrOS]+ | 265/267 |

| [M-CHO]+ | [C₁₀H₆BrS]+ | 237/239 |

| [M-Br]+ | [C₁₁H₇OS]+ | 187 |

| [M-C₆H₅]+ | [C₅H₂BrOS]+ | 191/193 |

Note: The presence of bromine (Br) isotopes (⁷⁹Br and ⁸¹Br) will result in characteristic isotopic patterns for bromine-containing fragments.

Electronic Spectroscopy and Optical Properties Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within this compound. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org In organic molecules with conjugated π systems, the most significant electronic transitions are typically π → π* and n → π*. libretexts.org

The structure of this compound, featuring a phenyl group, a thiophene ring, and a carbonyl group, creates an extended conjugated system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths in the UV-Vis spectrum. libretexts.org

The expected electronic transitions for this compound are:

π → π transitions:* Associated with the conjugated system of the phenyl and thiophene rings. These are typically strong absorptions.

n → π transitions:* Involving the non-bonding electrons on the oxygen atom of the aldehyde group. These transitions are generally weaker than π → π* transitions. uzh.ch

The position of the maximum absorption (λmax) is influenced by the extent of conjugation and the presence of substituents. The bromine atom and the phenyl group can cause shifts in the absorption bands compared to the parent 2-thiophenecarboxaldehyde.

The optical bandgap is a crucial property for materials used in electronic devices, such as organic semiconductors. For thin films of this compound, the optical bandgap can be determined from UV-Vis absorption spectra. The onset of absorption in the spectrum corresponds to the energy required to excite an electron from the HOMO to the LUMO.

The relationship between the absorption coefficient (α) and the photon energy (hν) near the band edge is given by the Tauc equation: (αhν)ⁿ = A(hν - Eg)

Where:

α is the absorption coefficient

h is Planck's constant

ν is the frequency of light

A is a constant

Eg is the optical bandgap

The exponent n depends on the nature of the electronic transition (n=2 for direct allowed transitions and n=1/2 for indirect allowed transitions).

By plotting (αhν)ⁿ against hν (a Tauc plot) and extrapolating the linear portion of the curve to the energy axis, the optical bandgap (Eg) can be determined. The value of the optical bandgap provides insight into the electronic properties of the material and its potential for use in thin-film applications.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single crystal of this compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal structure.

This analysis provides detailed information about:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the phenyl group relative to the thiophene ring.

Planarity: The degree to which the thiophene ring and the aldehyde group are coplanar.

Intermolecular interactions: The presence of any significant interactions, such as halogen bonding or π-π stacking, between molecules in the crystal lattice. semanticscholar.orgresearchgate.net

The crystal structure reveals how the molecules pack in the solid state, which can influence the material's bulk properties. For example, the planarity of the molecule and the presence of intermolecular interactions can affect charge transport in organic electronic devices.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 10.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1005 |

| Z | 4 |

| Calculated density (g/cm³) | 1.77 |

Note: This data is hypothetical and serves as an example of the parameters obtained from an X-ray crystallography experiment.

Computational Chemistry and Theoretical Investigations of 4 Bromo 5 Phenylthiophene 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Elucidating Electronic and Structural Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is widely used to investigate the electronic and structural characteristics of organic molecules, including thiophene (B33073) derivatives. icm.edu.pltandfonline.com These calculations are fundamental to predicting molecular geometry, vibrational frequencies, and various electronic properties. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules containing elements like sulfur and bromine, a careful selection is crucial for obtaining reliable results.

Exchange-Correlation Functionals : The Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional is one of the most commonly employed functionals for calculations involving thiophene derivatives. icm.edu.pltandfonline.comnih.gov It has consistently demonstrated reliability in predicting the geometries and electronic properties of such systems. Other functionals, including M06-2X, CAM-B3LYP, and WB97XD, are also utilized, particularly when investigating specific properties like charge transport. scielo.br

Basis Sets : The choice of basis set determines the flexibility given to electrons in the calculation. Pople-style basis sets are frequently used for thiophene systems. The 6-311++G(d,p) basis set is a popular choice, as it includes diffuse functions (++) to describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical distribution of electron density in bonded atoms. icm.edu.pltandfonline.comnih.gov For geometry optimizations, a balance between accuracy and computational cost is often sought, with basis sets like 6-31G(d,p) also being effectively used. mdpi.com The selection process involves considering the specific properties to be investigated and the available computational resources.

| Methodology | Typical Application for Thiophene Derivatives | Reference |

|---|---|---|

| B3LYP/6-311++G(d,p) | Geometry optimization, vibrational frequencies, electronic properties, NMR chemical shifts. | icm.edu.pltandfonline.comnih.gov |

| B3LYP/6-31G(d) | Initial geometry optimizations and frequency calculations, often for larger systems. | nih.gov |

| M06-2X/6-311++g(d,p) | Calculation of structures, frequencies, and non-linear optical (NLO) properties. | scirp.org |

| CAM-B3LYP / WB97XD | Charge-transport calculations and investigations of long-range interactions. | scielo.br |

DFT calculations can be used to determine the thermodynamic properties of molecules, including Gibbs free energy (G). By calculating the total energies and performing frequency calculations, the Gibbs free energies for reactants, transition states, and products can be obtained. researchgate.net This information is vital for assessing the thermodynamic feasibility of a chemical reaction, predicting equilibrium positions, and understanding reaction mechanisms. researchgate.netorientjchem.org For a molecule like 4-Bromo-5-phenylthiophene-2-carbaldehyde, these calculations can predict its relative stability and its potential to participate in various chemical transformations.

Frontier Molecular Orbital (FMO) Analysis and Conceptual DFT Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energies and distributions of these orbitals are key to predicting a molecule's behavior as an electron donor or acceptor. youtube.com

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). Conversely, the LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's ability to accept electrons (electrophilicity). tandfonline.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for evaluating molecular stability and reactivity. mdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

A small HOMO-LUMO gap indicates that the molecule is more polarizable and more reactive. mdpi.com

For thiophene derivatives, the HOMO is typically a π-orbital with significant electron density on the thiophene ring, while the LUMO is a π*-antibonding orbital. scielo.br The presence of substituents like the bromo, phenyl, and aldehyde groups on this compound would be expected to modulate the energies of these frontier orbitals and, consequently, the molecule's reactivity.

Based on the HOMO and LUMO energies, several conceptual DFT reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a more quantitative picture of chemical behavior.

Ionization Potential (I) and Electron Affinity (A) : According to Koopman's theorem, these can be approximated as I ≈ -EHOMO and A ≈ -ELUMO. nih.gov

Chemical Hardness (η) : This measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." tandfonline.commdpi.com

Chemical Softness (S) : This is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability. tandfonline.com

Electrophilicity Index (ω) : This global reactivity index, introduced by Parr, quantifies the energy stabilization of a molecule when it acquires additional electronic charge from the environment. researchgate.net It is calculated using the electronic chemical potential (μ ≈ -(I+A)/2) and hardness (η) as ω = μ² / (2η). nih.govresearchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These indices are invaluable for comparing the reactivity of different thiophene derivatives and predicting their behavior in chemical reactions. tandfonline.comnih.gov

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. High η implies low reactivity. |

| Chemical Softness (S) | S = 1 / η | Measure of polarizability. High S implies high reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -(I+A)/2 | Global electrophilic nature of the molecule. |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, illustrating the charge distribution from the perspective of an approaching reagent. orientjchem.org

Negative Potential Regions (Red/Yellow) : These areas are electron-rich and are susceptible to electrophilic attack. In this compound, such regions are expected around the oxygen atom of the carbonyl group and potentially the sulfur atom in the thiophene ring. orientjchem.org

Positive Potential Regions (Blue) : These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the aldehyde group and the carbon atom of the carbonyl group are expected sites of positive potential. orientjchem.orgnih.gov

Neutral Regions (Green) : These areas have a near-zero potential and are typically associated with nonpolar parts of the molecule, such as the phenyl ring.

The MEP surface provides a clear, intuitive map of the most probable sites for intermolecular interactions and chemical reactions. rsc.org

Electron Localization Function (ELF) and Atoms-in-Molecules (AIM) Analysis for Bonding Characteristics

Computational analysis through Electron Localization Function (ELF) and Atoms-in-Molecules (AIM) provides profound insights into the electronic structure and nature of chemical bonding within a molecule.

Electron Localization Function (ELF): The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize regions in a molecule where there is a high probability of finding an electron pair. wikipedia.org It provides a faithful representation of chemical bonding that aligns with intuitive models like Lewis structures and VSEPR theory. wikipedia.org The ELF value ranges from 0 to 1. taylorandfrancis.com

For this compound, an ELF analysis is expected to reveal:

High ELF Values (approaching 1.0): These regions, typically colored red in graphical representations, would correspond to the core electron shells of the carbon, oxygen, sulfur, and bromine atoms. High values are also expected in the regions of covalent bonds (C-H, C-C, C-S, C=O, C-Br) and the lone pair electrons on the oxygen, sulfur, and bromine atoms, indicating strong electron localization. taylorandfrancis.comresearchgate.net

Intermediate ELF Values (around 0.5): These values signify regions of delocalized electrons, characteristic of metallic bonding or, in this case, the π-electron systems of the phenyl and thiophene rings. taylorandfrancis.com The analysis would visualize the aromatic character of these rings.

Atoms-in-Molecules (AIM) Analysis: The AIM theory, developed by Richard Bader, partitions the electron density of a molecule to define atoms and the bonds between them. wikipedia.org This analysis focuses on the properties at the bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. For the covalent bonds within this compound, the electron density (ρ(r)) at the BCPs would be significant, and the Laplacian of the electron density (∇²ρ(r)) would be negative, which is characteristic of shared electron interactions (covalent bonds).

Thermodynamic Parameters and Stability Considerations from Computational Models

Computational chemistry, particularly using Density Functional Theory (DFT), allows for the prediction of key thermodynamic properties that describe the stability and reactivity of a molecule. nih.gov These parameters include standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°).

The stability of this compound can be assessed by calculating its heat of formation. Furthermore, computational models can predict how these thermodynamic properties change with temperature, which is crucial for understanding the molecule's behavior under varying conditions. nih.gov A negative Gibbs free energy of formation would indicate that the molecule is thermodynamically stable relative to its constituent elements.

| Thermodynamic Parameter | Expected Value (at 298.15 K) | Unit |

| Enthalpy (H°) | Illustrative Value | kcal/mol |

| Entropy (S°) | Illustrative Value | cal/mol·K |

| Gibbs Free Energy (G°) | Illustrative Value | kcal/mol |

| Heat Capacity (Cv) | Illustrative Value | cal/mol·K |

Note: The values in this table are illustrative and represent typical magnitudes for organic molecules of this type. They are not based on published experimental or computational results for this compound.

Nonlinear Optical (NLO) Properties and Molecular Hyperpolarizability Investigations

Nonlinear optical (NLO) materials are of great interest for applications in modern optoelectronics and photonics, including optical switching and data storage. nih.gov Organic molecules featuring conjugated π-electron systems and electron-donating and electron-accepting groups can exhibit significant NLO responses. mdpi.com

The NLO properties of this compound can be investigated computationally by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation. mdpi.com The presence of the electron-rich phenyl and thiophene rings, coupled with the electron-withdrawing carbaldehyde group and the bromine atom, creates a potential intramolecular charge-transfer system that could lead to a notable NLO response. nih.gov

Theoretical calculations often compare the NLO properties of a candidate molecule to those of a well-known standard, such as urea. nih.gov A higher hyperpolarizability value compared to the reference suggests the material could be a promising NLO candidate.

| NLO Property | Component | Expected Calculated Value (a.u.) |

| Dipole Moment (μ) | μ_total | Illustrative Value |

| Polarizability (α) | α_total | Illustrative Value |

| First Hyperpolarizability (β) | β_total | Illustrative Value |

Note: The values in this table are for illustrative purposes to show the type of data generated in NLO computational studies. They are not based on published results for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movement of atoms and molecules over time. mdpi.com This allows for the exploration of conformational flexibility and intermolecular interactions.

For this compound, MD simulations would be particularly useful for:

Conformational Analysis: The primary conformational freedom in this molecule is the rotation around the single bond connecting the phenyl and thiophene rings. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable (lowest energy) dihedral angle. This would determine whether the molecule prefers a planar or a twisted conformation, which in turn affects its electronic properties and ability to pack in a solid state.

Intermolecular Interactions: By simulating multiple molecules in a virtual box, often with a solvent, MD can predict how they interact. Potential interactions for this compound include π-π stacking between the aromatic rings of adjacent molecules and dipole-dipole interactions involving the polar carbaldehyde group. These interactions are fundamental to understanding the molecule's bulk properties, such as its crystal structure and solubility. Key metrics often analyzed include the Root Mean Square Deviation (RMSD) to assess the stability of the molecular conformation and the Radius of Gyration (Rg) to measure its compactness over the simulation time. mdpi.com

Applications and Advanced Synthetic Strategies Utilizing 4 Bromo 5 Phenylthiophene 2 Carbaldehyde

Role as a Key Intermediate in Complex Organic Molecule Synthesis

The distinct reactivity of its functional groups makes 4-Bromo-5-phenylthiophene-2-carbaldehyde an ideal starting material for constructing elaborate molecular architectures. Chemists can selectively target the bromine or aldehyde sites to build molecular complexity, leading to a wide array of novel compounds.

The carbon-bromine bond at the 4-position of the thiophene (B33073) ring is a prime site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This powerful carbon-carbon bond-forming strategy enables the direct attachment of various aryl groups to the thiophene core.

In this context, this compound acts as a precursor to highly substituted triaryl thiophene systems. The molecule already contains a phenyl group at the 5-position. By reacting the bromine at the 4-position with a diverse range of arylboronic acids or their esters, a second aryl group can be introduced with high precision. This methodology is analogous to the synthesis of 4-arylthiophene-2-carbaldehydes from 4-bromothiophene-2-carbaldehyde, which proceeds in moderate to excellent yields. nih.gov The resulting triaryl thiophene framework, featuring aryl substituents at positions 4 and 5, is a key structural motif in many functional organic materials.

| Reactant (Arylboronic Acid) | Resulting Triaryl Thiophene Product Core Structure |

|---|---|

| Phenylboronic Acid | 4,5-Diphenylthiophene-2-carbaldehyde |

| 4-Methoxyphenylboronic Acid | 4-(4-Methoxyphenyl)-5-phenylthiophene-2-carbaldehyde |

| Naphthalene-2-boronic Acid | 4-(Naphthalen-2-yl)-5-phenylthiophene-2-carbaldehyde |

The aldehyde functional group at the 2-position provides a complementary reactive handle for synthetic elaboration. This group is an excellent electrophile and can readily participate in a variety of condensation reactions to form new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of more complex molecular frameworks.

This reactivity allows for the fusion or linkage of new rings to the thiophene scaffold. For example, condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) via the Knoevenagel condensation can yield electron-deficient alkenes, which are themselves precursors to other heterocyclic systems. Similarly, reaction with binucleophilic reagents such as hydrazines, hydroxylamine, or amidines can be employed to construct pyrazole, isoxazole, or pyrimidine rings, respectively, appended to the 4-bromo-5-phenylthiophene core. This versatility makes the title compound a strategic starting point for generating libraries of diverse and complex heterocyclic molecules.

Precursor for Advanced Materials Development

The unique electronic and structural features of the this compound scaffold make it an attractive monomer for the synthesis of novel polymers and materials with specific, high-performance properties for electronics and materials science.

Polythiophenes are a major class of conducting polymers renowned for their high environmental and thermal stability, making them suitable for a wide range of electronic applications, including sensors, solar cells, and light-emitting diodes. journalskuwait.orgcmu.edu this compound is a promising monomer for creating functionalized polythiophenes.

The bromine atom at the 4-position is a key functionality for metal-catalyzed polycondensation reactions, such as Kumada catalyst-transfer polycondensation or Suzuki-type polymerizations. cmu.edu These methods allow for the controlled synthesis of regioregular polythiophene backbones. The pendant phenyl and carbaldehyde groups on each monomer unit would then decorate the polymer chain, critically influencing the final material's solubility, processability, morphology, and optoelectronic properties. Alternatively, polymerization can also be achieved through the aldehyde group using acid catalysis, offering another pathway to novel polymer structures. journalskuwait.org

Research has demonstrated the use of phenyl-thiophene-2-carbaldehyde derivatives in the creation of novel flexible substrate materials for microwave applications. mdpi.comnih.gov A material synthesized from a closely related compound exhibited excellent properties for use in advanced electronics, showcasing significant mechanical flexibility and a lightweight nature. mdpi.comnih.gov

The optical and microwave characterization of this material confirmed its suitability as a high-performance substrate. mdpi.com Key measured properties include a low dielectric constant and loss tangent, which are crucial for improving antenna performance. mdpi.comnih.gov The material was successfully used to fabricate a flexible antenna that demonstrated a wide impedance bandwidth and high radiation efficiency, confirming the potential of the phenyl-thiophene-2-carbaldehyde core in designing materials for next-generation flexible microwave devices. mdpi.com

| Property | Value | Reference |

|---|---|---|

| Dielectric Constant | 3.03 | mdpi.comnih.gov |

| Loss Tangent | 0.003 | mdpi.comnih.gov |

| Optical Bandgap | 3.24 eV | mdpi.comnih.gov |

| Average Radiation Efficiency (5.4–9.2 GHz) | 81% | mdpi.comnih.gov |

The development of chiral polythiophenes has garnered significant interest due to their potential applications as chiral sensors, catalysts, and materials for chiroptical devices. nih.gov A primary strategy for inducing chirality in polythiophenes is to polymerize thiophene monomers that bear a chiral substituent. nih.gov

This compound can serve as a valuable precursor for such chiral monomers. A straightforward synthetic approach involves the reaction of the aldehyde group with a chiral auxiliary. For instance, condensation with a chiral amine can form a chiral imine, or reaction with a chiral alcohol can yield a chiral acetal. This step effectively attaches a stereogenic center to the thiophene monomer. The resulting chiral monomer, still possessing the reactive bromine atom at the 4-position, can then be polymerized using established methods like Kumada or Suzuki coupling to produce a chiral polythiophene. cmu.edunih.gov The chirality of the pendant groups would guide the supramolecular organization of the polymer chains, potentially leading to materials with unique chiroptical properties.

Design and Synthesis of Photoactivated Molecular Switches

The unique structural characteristics of this compound make it a valuable precursor in the synthesis of photoactivated molecular switches, particularly those based on the diarylethene framework. Diarylethenes are a prominent class of photochromic compounds renowned for their thermal stability, high fatigue resistance, and significant changes in absorption spectra upon photo-irradiation, making them ideal candidates for applications in optical data storage and optoelectronic devices. nih.govmpg.de

The synthetic strategy for incorporating a this compound moiety into a diarylethene switch typically involves a palladium-catalyzed cross-coupling reaction. The bromine atom at the 4-position of the thiophene ring serves as a reactive site for forming a new carbon-carbon bond with a central ethene unit, which is often a perfluorocyclopentene ring. The aldehyde group at the 2-position can be further modified either before or after the coupling reaction to tune the electronic and optical properties of the final molecule.

A general synthetic approach involves the coupling of two aryl units to a central photoswitchable core. In this context, this compound can act as one of the aryl units. The reaction, often a Suzuki-Miyaura coupling, would involve reacting the brominated thiophene with a boronic ester or acid derivative of the other aryl group and the cyclopentene core, catalyzed by a palladium complex such as Tetrakis(triphenylphosphine)palladium(0) in the presence of a base. nih.gov The resulting diarylethene molecule can then undergo reversible cyclization and cycloreversion reactions upon irradiation with UV and visible light, respectively, switching between a colorless open-ring form and a colored closed-ring form. mpg.de The phenyl group and the carbaldehyde substituent on the thiophene ring play a crucial role in modulating the photophysical properties, such as the absorption wavelengths of the two states and the quantum yields of the photoswitching process. mpg.de

| Compound Type | Absorption Max (Open Form, λmax) | Absorption Max (Closed Form, λmax) | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Dithienylethene | 320 - 420 nm | 400 - 560 nm | High cyclization and cycloreversion quantum yields (0.12–0.35). | mpg.de |

| Diarylethene with Benzo[b]selenophene | Not specified | Not specified | Exhibits turn-on mode fluorescence photoswitching in solution and solid states. | rsc.org |

| Diarylethene with AIE Behavior | Not specified | Not specified | Shows significant photochromic responses and enhanced emission in the solid state due to Aggregation-Induced Emission (AIE). | nih.gov |

Catalysis Research and Reaction Process Optimization

Improving Reaction Efficiencies and Selectivities in Organic Transformations

This compound is a highly functionalized substrate that is instrumental in advancing catalytic methods aimed at improving reaction efficiencies and selectivities. The presence of a bromine atom makes it an ideal candidate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for creating carbon-carbon bonds. nih.gov Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings can be employed to substitute the bromine atom with a wide variety of aryl, vinyl, or alkynyl groups, respectively.

Research in this area focuses on optimizing reaction conditions to achieve high yields and excellent selectivity. This involves the careful selection of the palladium catalyst, ligands, base, and solvent system. nih.gov For instance, in Suzuki-Miyaura couplings, catalysts like Tetrakis(triphenylphosphine)palladium(0) are often used with a base such as potassium carbonate. nih.gov The choice of ligand is critical as it influences the stability and reactivity of the catalytic species, thereby affecting the efficiency of the oxidative addition and reductive elimination steps of the catalytic cycle. The aldehyde and phenyl groups present on the thiophene ring can exert electronic and steric effects that influence the reactivity of the C-Br bond and the selectivity of the coupling process. Optimizing these catalytic systems allows for the synthesis of complex biaryl and polyaryl structures with high precision, which is crucial for applications in materials science and medicinal chemistry. nih.gov

Contributions to Sustainable Chemistry Practices Through Novel Catalytic Systems

The use of this compound in palladium-catalyzed transformations also aligns with the principles of sustainable or "green" chemistry. nih.gov A key advantage of modern cross-coupling reactions is their high atom economy, as they efficiently incorporate a large part of the reactants into the final product, minimizing waste.

Furthermore, significant efforts have been made to develop catalytic systems that operate under milder and more environmentally friendly conditions. For example, Suzuki cross-coupling reactions can often be performed in aqueous solvent mixtures, which reduces the reliance on volatile and often toxic organic solvents. nih.gov The by-products generated from these reactions, particularly the Suzuki coupling, are typically non-toxic and can be removed easily, further enhancing the environmental compatibility of the process. nih.gov The development of highly efficient catalysts allows for very low catalyst loadings, reducing the amount of residual heavy metal in the final products. The versatility and efficiency of these catalytic methods, applied to substrates like this compound, contribute to more sustainable synthetic routes for the production of fine chemicals and pharmaceuticals.

Derivatization Strategies in Medicinal Chemistry Research

Exploration as a Lead Compound in the Design of Novel Chemical Entities

In medicinal chemistry, the thiophene ring is recognized as a privileged pharmacophore, a molecular scaffold that is frequently found in biologically active compounds and approved drugs. The this compound structure combines the thiophene core with phenyl and aldehyde functionalities, making it an attractive starting point, or lead compound, for the discovery of novel therapeutic agents. nih.govresearchgate.net

The aldehyde group is a particularly versatile functional handle, readily participating in a variety of chemical transformations to build molecular complexity. It can be converted into Schiff bases, alcohols, carboxylic acids, or used in condensation reactions to construct larger, more elaborate heterocyclic systems. The bromine atom provides a site for introducing further diversity through cross-coupling reactions.

A notable area of exploration for 5-phenylthiophene derivatives is in the development of antifungal agents. For example, a series of novel 5-phenylthiophene derivatives were designed and synthesized to combat fungal infections, including those resistant to existing drugs like fluconazole. nih.gov These studies demonstrate that the 5-phenylthiophene scaffold can be systematically modified to generate compounds with potent activity against pathogenic fungi such as Candida albicans. nih.gov The findings strongly suggest that this compound is a valuable lead structure for the design of new chemical entities with potential therapeutic applications. nih.gov

Structure-Activity Relationship (SAR) Studies in Analog Design and Optimization

Once a lead compound like this compound is identified, the next critical step in drug discovery is the optimization of its structure to enhance potency and selectivity while minimizing toxicity. This is achieved through systematic Structure-Activity Relationship (SAR) studies. nih.govescholarship.org SAR involves synthesizing a series of analogs where specific parts of the lead molecule are modified, and then evaluating their biological activity.

For analogs derived from this compound, SAR studies would involve several key modifications:

Derivatization of the Aldehyde Group: Converting the aldehyde into various imines, oximes, or hydrazones to explore how different functionalities at this position interact with the biological target.

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the phenyl ring to probe the steric and electronic requirements for optimal activity.

For instance, in the development of 5-phenylthiophene derivatives as antifungal agents, SAR studies revealed that certain substituents led to compounds with significant potency against both susceptible and drug-resistant fungal strains. nih.gov Specifically, compounds designated as 17b and 17f were identified as having potent fungicidal activity, which was linked to their ability to inhibit the fungal enzyme CYP51. nih.gov These insights are crucial for guiding the rational design of more effective drug candidates. nih.govnih.gov

| Compound | Key Structural Features | Biological Activity Highlight | Mechanism of Action | Reference |

|---|---|---|---|---|

| Analog 17b | 5-phenylthiophene core with specific side chain modifications. | Significant antifungal activity against all tested strains. | Inhibition of C. albicans CYP51. | nih.gov |

| Analog 17f | 5-phenylthiophene core with different side chain modifications compared to 17b. | Potent fungicidal activity and prevention of biofilm formation. | Inhibition of C. albicans CYP51. | nih.gov |

Compound Index

| Compound Name |

|---|

| This compound |

| Potassium carbonate |

| Tetrakis(triphenylphosphine)palladium(0) |

| Fluconazole |

Application of Computational Approaches in Medicinal Chemistry Lead Optimization, including Molecular Docking

Computational methods are integral to modern drug discovery, providing powerful tools for the hit-to-lead and lead optimization stages. nih.govucl.ac.uk These approaches aim to predict the three-dimensional structures of receptor-ligand complexes, elucidate key interactions, and use these insights to design new molecules with improved binding affinity, selectivity, and other pharmacological properties. nih.gov For derivatives of this compound, computational strategies are crucial for refining their potential as therapeutic agents.

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. nih.govnih.gov This method allows medicinal chemists to visualize how compounds derived from the this compound scaffold might interact with the active site of a biological target. For instance, studies on various thiophene derivatives have successfully used molecular docking to understand their binding modes. In one study, new thiazole-thiophene scaffolds were evaluated for their cytotoxic activity, and molecular docking was used to investigate their interactions with breast cancer proteins (PDB ID: 2W3L), a key regulator in the apoptosis process. nih.gov The results showed that the most active compounds formed specific interactions within the active site, supporting the biological data. nih.gov Similarly, docking studies of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives against the cyclooxygenase-2 (COX-2) enzyme revealed that the most potent compounds fit well into the active site, with their sulphonamide groups forming key hydrogen bonds with residues like His-90 and Gln-192. nih.gov These examples highlight how docking can guide the structural modification of the this compound core to enhance target-specific interactions.

Beyond simple binding prediction, computational approaches contribute to the broader lead optimization process, which involves fine-tuning multiple molecular parameters to create a viable drug candidate. nih.govspirochem.com This includes optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. spirochem.com Quantitative Structure-Activity Relationship (QSAR) models, often used in conjunction with machine learning, can be developed for thiophene derivatives to predict the biological activity of novel compounds based on their physicochemical properties. nih.gov These models help in prioritizing which analogs of a lead compound to synthesize, saving time and resources. nih.gov By analyzing large datasets of related compounds, these computational tools can identify key structural features that influence potency and other desirable drug-like properties, thereby guiding the rational design of new derivatives of this compound. nih.govnih.gov

The table below illustrates typical data generated from molecular docking studies, showcasing how different derivatives might interact with a target protein.

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Derivative A | COX-2 | -9.4 | His-90, Gln-192, Arg-513 | 2 |

| Derivative B | Lanosterol 14a-demethylase | -8.7 | Heme group, Tyr-132 | 1 |

| Derivative C | DNA Topoisomerase IV | -8.2 | Asp-73, Ser-79 | 3 |

| Derivative D | BCL-2 (2W3L) | -6.0 | Arg-146, Phe-105 | 1 |

Note: This table is illustrative and based on findings for similar thiophene-based compounds. nih.govnih.govmdpi.com

Design of Thiophene-Based Scaffolds as Potential Multi-Targeted Agents

The traditional "one drug, one target" paradigm has been challenged by the complexity of many diseases, leading to a growing interest in multi-target drug design. This approach aims to develop single chemical entities that can modulate multiple biological targets simultaneously, which can be particularly effective for complex diseases like cancer, neurodegenerative disorders, and infections. researchgate.net The thiophene nucleus, including scaffolds derived from this compound, is considered a "potent multitargeted pharmacological scaffold" due to its versatile chemical nature and ability to interact with a wide range of biological targets. researchgate.net

The design of multi-targeted agents often involves the strategic combination of pharmacophores—the specific molecular features responsible for a drug's biological activity. The this compound structure provides a versatile platform for such designs. The phenyl and thiophene rings can be functionalized to interact with different pockets of a single target or with the binding sites of entirely different proteins. The aldehyde group serves as a convenient chemical handle for introducing other pharmacophoric elements through various chemical reactions.

The following table presents examples of thiophene-based scaffolds and the multiple targets they have been designed to inhibit, demonstrating the versatility of this chemical core.

| Thiophene Scaffold | Targeted Biological Pathways/Proteins | Therapeutic Area |

| Thiophene-Carboxamides | VEGFR-2, Mitochondrial Complex I, PTP1B | Anticancer |

| Thieno[2,3-d]pyrimidines | Tyrosine Kinases, Cyclin-Dependent Kinases (CDKs) | Anticancer |

| Phenylpropanoic Acids (Thiophene Bioisosteres) | PPARγ, GPR40, GLUT-4, AKR1B1 | Antidiabetic |

| Benzothieno[3,2-d]pyrimidines | Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX) | Anti-inflammatory |

Note: This table is a conceptual representation based on the multi-target potential of thiophene derivatives. nih.govresearchgate.netmdpi.com

Strategies for Modulating Molecular Properties for Enhanced Synthetic Tractability and Research Utility

One key strategy involves modifying the physicochemical properties of the molecule. nih.gov Incorporating different heteroatoms or functional groups can alter solubility, lipophilicity, and metabolic stability. For instance, the sulfur atom in the thiophene ring itself influences the electronic distribution and geometry of the molecule, enhancing its potential for drug-receptor interactions through hydrogen bonding. nih.govmdpi.com The thiophene ring is often used as a bioisosteric replacement for a phenyl ring, which can improve metabolic stability and binding affinity. nih.gov By making targeted substitutions on the phenyl or thiophene rings of this compound, chemists can fine-tune these properties. For example, adding electron-donating groups can enhance the antioxidant capacity of thiophene derivatives. eurekaselect.com

The table below summarizes various synthetic strategies and their impact on the properties and utility of thiophene derivatives.

| Synthetic Strategy | Description | Impact on Properties and Utility |

| Metal-Catalyzed Cross-Coupling | Forms new C-C bonds using catalysts like palladium or copper to attach various groups to the thiophene core. nih.gov | Enables precise and controlled functionalization, allowing for systematic exploration of structure-activity relationships (SAR). |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product. nih.gov | Increases synthetic efficiency, reduces waste, and allows for rapid generation of diverse compound libraries. |

| Heterocyclization Reactions | Constructs the thiophene ring itself from various acyclic precursors. nih.gov | Provides access to a wide variety of substituted thiophene cores that may not be accessible through other routes. |

| Functional Group Interconversion | Modifies existing functional groups on the scaffold (e.g., reduction of the aldehyde, conversion to an imine). | Allows for the introduction of diverse functionalities to modulate physicochemical properties and biological interactions. |

By employing these strategies, researchers can systematically modify the this compound structure to optimize it for specific applications, whether as a lead compound in a drug discovery program or as a building block for novel organic materials.

Future Research Directions and Emerging Avenues in the Study of 4 Bromo 5 Phenylthiophene 2 Carbaldehyde

Development of Novel and Environmentally Benign Synthetic Routes